

# "spectroscopic data of dipropylene glycol ethyl ether (NMR, IR, Mass Spec)"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *dipropylene glycol ethyl ether*

Cat. No.: *B106248*

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## Spectroscopic Profile of Dipropylene Glycol Ethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dipropylene glycol ethyl ether** (DPGEE), a versatile solvent and chemical intermediate. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **dipropylene glycol ethyl ether**. Due to the limited availability of public domain spectra, representative data has been generated based on established principles of spectroscopy and data from analogous compounds.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.10 - 1.25	m	9H	-CH <sub>3</sub> (propoxy and ethyl groups)
3.30 - 3.70	m	7H	-CH <sub>2</sub> -O- and -CH-O-
4.05	br s	1H	-OH

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
15.2	-O-CH <sub>2</sub> -CH <sub>3</sub>
17.5	-O-CH(CH <sub>3</sub> )-
65.0 - 75.0	-CH <sub>2</sub> -O- and -CH-O-

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450	Broad	O-H stretch
2970, 2930, 2870	Strong	C-H stretch (alkane)
1110	Strong	C-O stretch (ether)
1375	Medium	C-H bend (alkane)
1050	Strong	C-O stretch (alcohol)

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity	Assignment
59	100%	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
45	High	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
31	Medium	[CH <sub>3</sub> O] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
  - Accurately weigh 10-20 mg of **dipropylene glycol ethyl ether** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
  - Filter the solution through a pipette with a cotton plug directly into a 5 mm NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher field NMR spectrometer.
  - Solvent: Chloroform-d ( $\text{CDCl}_3$ ).
  - Temperature: 298 K.
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-12 ppm.

- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher field NMR spectrometer.
  - Solvent: Chloroform-d ( $\text{CDCl}_3$ ).
  - Temperature: 298 K.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-220 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 for  $^1\text{H}$ ,  $\delta$  77.16 for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
  - Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

- Place a small drop of neat **dipropylene glycol ethyl ether** directly onto the ATR crystal, ensuring the crystal is fully covered.
- Instrument Parameters:
  - Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Acquisition and Processing:
  - Acquire a background spectrum of the clean, empty ATR crystal.
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks with their corresponding wavenumbers.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

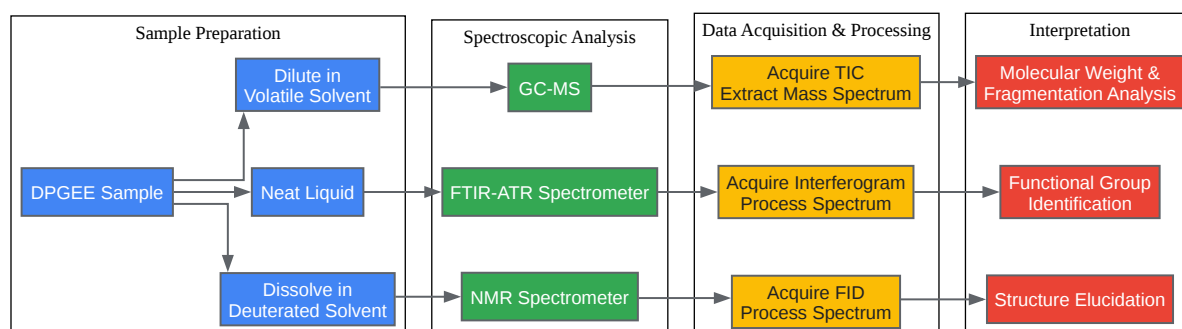
Methodology:

- Sample Preparation:
  - Prepare a dilute solution of **dipropylene glycol ethyl ether** (e.g., 100  $\mu\text{g/mL}$ ) in a volatile organic solvent such as dichloromethane or methanol.
- GC-MS Instrument Parameters:
  - Gas Chromatograph:

- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or similar, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Inlet Temperature: 250 °C.
- Injection Volume: 1  $\mu$ L.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: Increase to 250 °C at a rate of 10 °C/min.
  - Final hold: Hold at 250 °C for 5 minutes.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 30-300.
- Data Analysis:
  - Identify the peak corresponding to **dipropylene glycol ethyl ether** in the total ion chromatogram (TIC).
  - Extract the mass spectrum for this peak.
  - Identify the molecular ion peak (if present) and the major fragment ions.
  - Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation if available.

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **dipropylene glycol ethyl ether**.



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Caption: General workflow for the spectroscopic analysis of **dipropylene glycol ethyl ether**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)